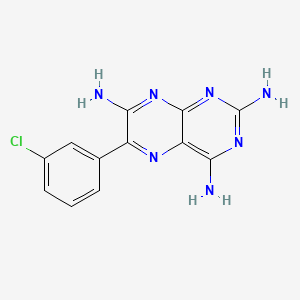

6-(3-Chlorophenyl)pteridine-2,4,7-Triamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-(3-Chlorophenyl)pteridine-2,4,7-Triamine” is a chemical compound with the formula C12H10ClN7. It has a molecular weight of 287.708 and is classified as a non-polymer .

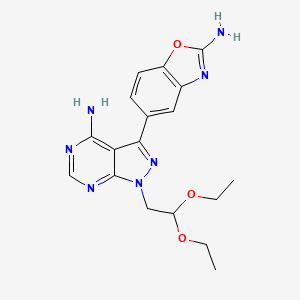

Molecular Structure Analysis

The molecular structure of “6-(3-Chlorophenyl)pteridine-2,4,7-Triamine” involves a pteridine ring attached to a 3-chlorophenyl group. The compound has a total of 30 atoms, with no chiral atoms, and 32 bonds, 17 of which are aromatic . In silico docking analysis suggests that this compound can form hydrogen bonds with certain amino acid residues .Physical And Chemical Properties Analysis

The compound is a non-polymer with a formal charge of 0. Its isomeric SMILES notation isc1cc(cc(c1)Cl)c2c(nc3c(n2)c(nc(n3)N)N)N .

科学的研究の応用

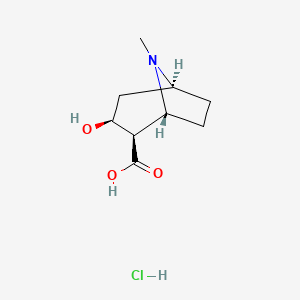

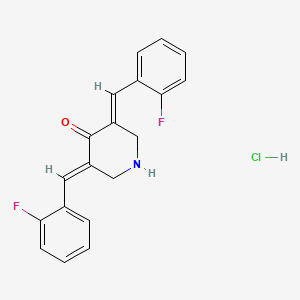

Pteridines, including compounds structurally similar to "6-(3-Chlorophenyl)pteridine-2,4,7-Triamine", have been investigated for their diuretic effects. For example, 6-substituted pteridine-2,4,7(1H,3H,8H)-triones have shown potential as diuretics. These compounds are characterized by their ability to form hydrogen and donor-acceptor bonds with various ligands, which may contribute to their diuretic effect (Sokolova et al., 2022).

Triamterene, a compound related to pteridines, has been studied for its use as a diuretic, especially in patients with conditions like cirrhosis and ascites. Triamterene is unique among diuretics as it often reduces potassium excretion, which is beneficial for certain patients (Ginsberg et al., 1964).

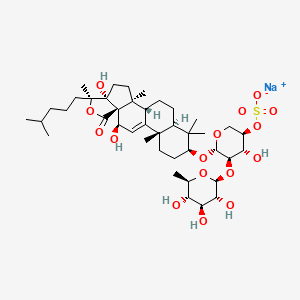

Pteridines have been explored in the context of their chemical degradation and interaction with other compounds. For instance, 2,4,7-Trihydroxypteridine, derived from folic acid, undergoes changes upon irradiation and acid hydrolysis, providing insights into the biosynthetic origins of carbon atoms in pteridines (Shaw et al., 1966).

The molecular structure and biological interactions of 6-phenylpteridine 2,4,7-triamine, a structurally related compound, have been studied. This research includes investigations into its potential as a bacterial inhibitor, highlighting the diverse applications of pteridine derivatives in pharmaceutical research (Chithra et al., 2021).

Research on various pteridine derivatives, including 5,6-Dihydro-6-(1,2,3-trihydroxypropyl)pteridines, has contributed to the understanding of their chemical properties and potential applications. These studies often focus on the synthesis and characteristics of such compounds, shedding light on their potential in various fields, including medicinal chemistry (Soyka et al., 1990).

特性

IUPAC Name |

6-(3-chlorophenyl)pteridine-2,4,7-triamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN7/c13-6-3-1-2-5(4-6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNKKZSRANLVEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC3=C(N=C(N=C3N=C2N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Chlorophenyl)pteridine-2,4,7-Triamine | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)

![N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine](/img/structure/B607271.png)

![Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate](/img/structure/B607279.png)

![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)